N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

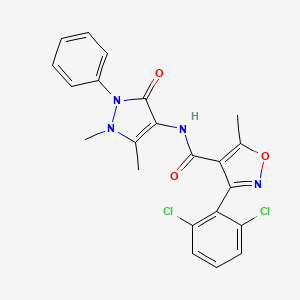

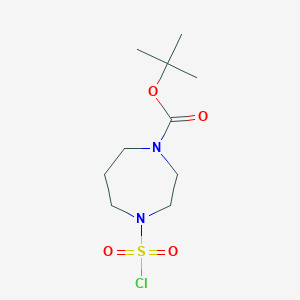

“N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C6H9N3OS and an average mass of 171.220 Da . It is also known as an immunosuppressive compound that potently inhibits both Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide” can be represented by the InChI code: 1S/C6H9N3OS/c1-4-5 (11-8-7-4)6 (10)9 (2)3/h1-3H3 .Aplicaciones Científicas De Investigación

Fungicidal Activity

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been researched for their fungicidal properties. Tang Zi-lon (2015) synthesized several thiadiazole carboxamides, including variants of N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide, and found them to exhibit moderate fungicidal activity against various fungi. The study noted that compounds with an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity than those with an aryl group (Tang Zi-lon, 2015).

Antitumor Drug Synthesis

The compound has also been utilized in the synthesis of antitumor drugs. In 1997, Wang et al. explored the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates, which leads to compounds including temozolomide, a drug used in cancer treatment. Although the study primarily focused on temozolomide and not specifically on N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide, it demonstrates the broader chemical class's relevance in drug synthesis (Wang et al., 1997).

Pharmaceutical Chemistry

In pharmaceutical chemistry, various derivatives of N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide have been synthesized for potential therapeutic applications. For instance, research by Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties, exhibiting promising antibacterial and antifungal activities (Yu et al., 2022).

Solid-Phase Parallel Synthesis

The compound has been employed in solid-phase parallel synthesis. Ryu et al. (2009) described a method for the synthesis of 5-amino- and 5-amido-1,2,4-thiadiazoles using cyclization reactions of carboxamidine thiourea, a process relevant for producing various functionalized thiadiazoles (Ryu et al., 2009).

Anti-Inflammatory Activity

Research into 1,3,4-thiadiazoles, a class to which N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide belongs, has shown potential anti-inflammatory properties. Maddila et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, demonstrating significant anti-inflammatory activity in their study (Maddila et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N,4-trimethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-5(11-8-7-4)6(10)9(2)3/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNADJCXSRLQLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2612104.png)

![2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2612105.png)

![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2612106.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2612108.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612117.png)

![2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2612119.png)

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)